REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[NH:11][C:10]2[C:9](=[O:12])[N:8]([CH3:13])[C:7](=[O:14])[N:6]([CH3:15])[C:5]=2[N:4]=1.[OH-].[Na+].[O-:18][Mn](=O)(=O)=O.[K+]>O>[CH3:13][N:8]1[C:9](=[O:12])[C:10]2[NH:11][C:3]([C:2]([OH:18])=[O:1])=[N:4][C:5]=2[N:6]([CH3:15])[C:7]1=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=2N(C(N(C(C2N1)=O)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered over Celite
|
Type
|
ADDITION
|
Details
|
After addition of activated carbon the filtrate
|
Type
|
FILTRATION
|
Details
|
was again filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a volume of 200 mL and 5 mL of conc. HCl-solution
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WAIT
|
Details
|
After standing at 4° C. for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the crystaline product was filtered off
|
Type
|
WASH
|
Details
|
washed twice with cold water and acetone
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(N(C=2N=C(NC2C1=O)C(=O)O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |